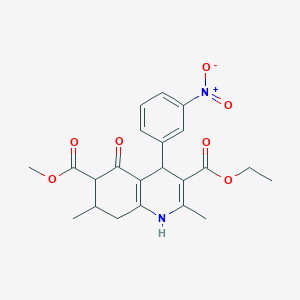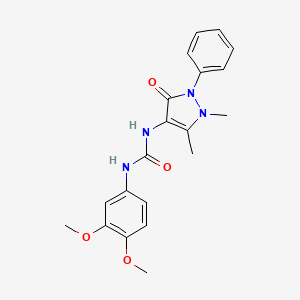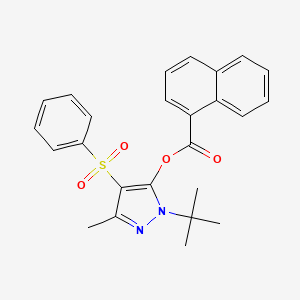![molecular formula C21H14ClF2N3O B11447566 2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11447566.png)
2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro and fluoro groups, as well as an imidazo[1,2-a]pyridine moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine ring.
Introduction of the Fluoro and Chloro Substituents:
Coupling with Benzamide: The final step involves the coupling of the substituted imidazo[1,2-a]pyridine with benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents with other functional groups, thereby modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluoro-N-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide
- 2-chloro-6-fluoro-N-[2-(4-methylphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide
- 2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide
Uniqueness
The uniqueness of 2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H14ClF2N3O |
|---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C21H14ClF2N3O/c1-12-9-10-27-17(11-12)25-19(13-5-7-14(23)8-6-13)20(27)26-21(28)18-15(22)3-2-4-16(18)24/h2-11H,1H3,(H,26,28) |
InChI Key |
BSZMFXFYDIZTDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-6-nitrothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11447490.png)
![N-(2,6-dimethylphenyl)-5-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11447495.png)

![2-[(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]ethanol](/img/structure/B11447521.png)
![N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,3-dimethylbutanamide](/img/structure/B11447525.png)
![2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11447545.png)
![N-(3,5-dimethylphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B11447552.png)
![2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11447554.png)


![3-Benzyl-1-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B11447574.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11447577.png)

